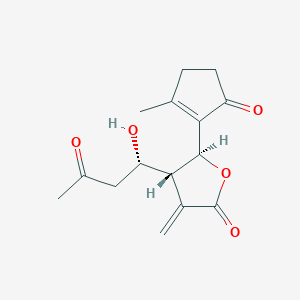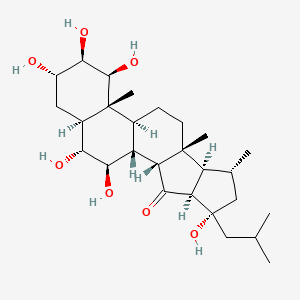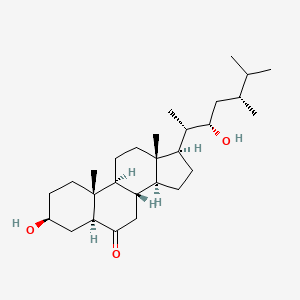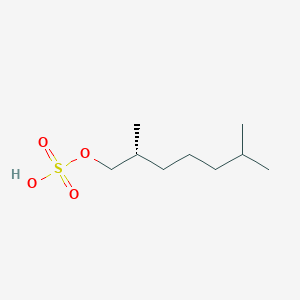
(2R)-2,6-dimethylheptyl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2,6-dimethylheptyl hydrogen sulfate is the (R)-enantiomer of 2,6-dimethylheptyl hydrogen sulfate. It is a conjugate acid of a (2R)-2,6-dimethylheptyl sulfate. It is an enantiomer of a (2S)-2,6-dimethylheptyl hydrogen sulfate.
Aplicaciones Científicas De Investigación
Marine Biology and Bioactive Compounds
(2R)-2,6-Dimethylheptyl hydrogen sulfate has been studied for its presence and effects in marine biology. A study isolated this compound from a marine ascidian, Policitor adriaticus Drasche, and investigated its distribution in various orders of the class Ascidiacea. It was found to exhibit cytotoxicity in certain bioassays, suggesting potential biological activity and importance in marine ecosystems (Rosa et al., 1997).
Cytotoxic Activity
Another study focused on the isolation of (2R)-2,6-dimethylheptyl sulfate from the Mediterranean ascidian Halocynthia papillosa, along with other sulfated alkenes and alkanes, showing cytotoxic activity in vitro. This highlights the compound's potential in pharmacological research, particularly in exploring novel cytotoxic agents (Aiello et al., 2000).
Antibacterial and Antifungal Properties
Research has also identified antibacterial and antifungal properties of (2R)-2,6-dimethylheptyl sulfate. It was isolated from the hepatopancreas of the ascidian Halocynthia roretzi and exhibited these properties, indicating potential applications in developing new antimicrobial agents (Tsukamoto et al., 1994).
Impact on Phytoplankton Defense Mechanisms
The compound was also isolated from Daphnia pulex and found to induce morphological defense in a freshwater phytoplankton. This suggests a role in ecological interactions and could provide insights into aquatic ecosystem dynamics (Yasumoto et al., 2006).
Propiedades
Nombre del producto |
(2R)-2,6-dimethylheptyl hydrogen sulfate |
|---|---|
Fórmula molecular |
C9H20O4S |
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
[(2R)-2,6-dimethylheptyl] hydrogen sulfate |
InChI |
InChI=1S/C9H20O4S/c1-8(2)5-4-6-9(3)7-13-14(10,11)12/h8-9H,4-7H2,1-3H3,(H,10,11,12)/t9-/m1/s1 |
Clave InChI |
LICTUMJMBMBMQH-SECBINFHSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)COS(=O)(=O)O |
SMILES canónico |
CC(C)CCCC(C)COS(=O)(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,4R,5S,6R)-6-[[(3E,5E,9E,13E,15E)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B1253922.png)
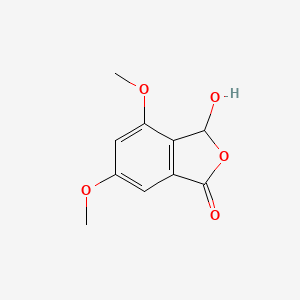
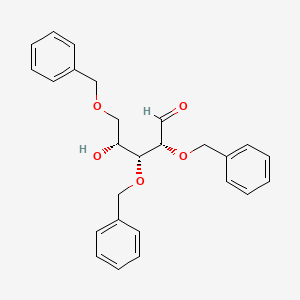

![3-[(1S,3R,5S,7R,9R,10S,12R,14S,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,14,18-trimethyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B1253931.png)
![(1S,2S,8R,11S,12S,14S,16R)-2,16-dimethyl-5-azatetracyclo[9.7.0.02,8.012,16]octadecan-14-ol](/img/structure/B1253932.png)
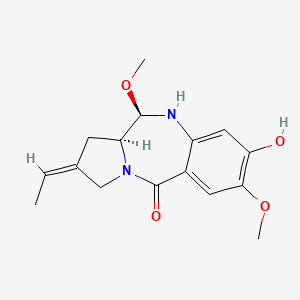
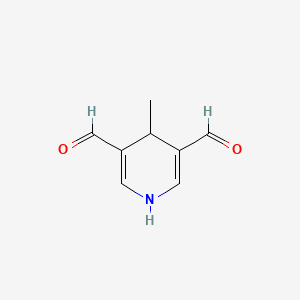
![carbanide;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B1253937.png)

